Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate
Description
Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound featuring a chlorinated carboxyester moiety. Its structure combines a bicyclic system (1-oxaspiro[2.3]hexane) with a methyl ester group and a chlorine substituent at the 2-position. The compound’s reactivity is likely influenced by the electron-withdrawing chlorine atom, which may enhance electrophilic interactions or facilitate nucleophilic substitution reactions .
Properties
Molecular Formula |
C7H9ClO3 |
|---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C7H9ClO3/c1-10-5(9)7(8)6(11-7)3-2-4-6/h2-4H2,1H3 |
InChI Key |
MLYGHTDTULEBDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of a suitable precursor with chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The synthesis is typically performed in specialized laboratories equipped with the necessary safety and handling protocols.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar solvents such as ethanol or methanol.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction:
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Hydrolysis: The corresponding carboxylic acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with a unique spirocyclic structure, featuring a chloro substituent and a carboxylate functional group. Its molecular formula is , and it has a molecular weight of approximately 190.62 g/mol. This compound's distinct chemical properties and potential reactivity stem from its spiro linkage.
Potential Applications
While the exploration of its applications is ongoing within research contexts, methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate may find applications in various fields, including pharmaceuticals, due to its potential biological activity. Its unique spirocyclic framework, combined with a chloro substituent and an ester functional group, may confer distinct reactivity and biological properties compared to similar compounds.
Other related compounds include:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is not well-documented. its unique spirocyclic structure may interact with specific molecular targets and pathways, influencing biological activity. Further research is needed to elucidate the exact mechanism and molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table compares Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate with two methyl-substituted analogs:
Key Observations:
The position of substituents (2- vs. 5-methyl) in analogs may alter ring strain or intermolecular interactions, though specific data on conformational stability are unavailable.
Molecular Weight Differences :
- The chlorine substituent increases the molecular weight of the target compound compared to its methyl-substituted analogs, which share identical molecular formulas and weights (156.18 g/mol) .
Synthetic and Commercial Accessibility: Both methyl-substituted analogs are listed as temporarily out of stock, suggesting high demand or complex synthesis pathways. No purity or storage details are available, limiting direct comparisons of stability .
Functional Group Comparisons
- Ester Group Reactivity : All three compounds contain a methyl ester group, which is prone to hydrolysis under acidic or basic conditions. The electron-withdrawing chlorine in the target compound may accelerate hydrolysis compared to the electron-donating methyl groups in analogs .
- Spirocyclic System Stability : The 1-oxaspiro[2.3]hexane core is common across these compounds. Substituent effects on ring strain or crystallinity (e.g., pharmacopeial standards for related bicyclic compounds ) remain unexplored for these specific molecules.
Biological Activity
Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with a unique spirocyclic structure, characterized by the presence of a chloro substituent and an ester functional group. Its molecular formula is with a molecular weight of approximately 190.62 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The structural uniqueness of this compound contributes to its reactivity and biological activity. The spirocyclic framework allows for various interactions with biological macromolecules, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C7H9ClO3 |
| Molecular Weight | 190.62 g/mol |
| CAS Number | 1695937-42-8 |
| Structure | Spirocyclic |
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of spirocyclic compounds, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial properties against various strains of bacteria, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Enzyme Interactions
The compound's biological activity may also be attributed to its interactions with specific enzymes. Preliminary biochemical analyses suggest that this compound can act as an inhibitor for enzymes involved in critical metabolic processes, potentially leading to therapeutic applications in treating diseases such as cancer or bacterial infections.
Synthesis and Applications
The synthesis of this compound can be achieved through various organic reactions, making it accessible for research purposes. Its applications extend beyond medicinal chemistry; it serves as a versatile building block in organic synthesis, enabling the development of more complex molecules.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted on similar spirocyclic compounds demonstrated that they exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. This compound is hypothesized to share these properties due to its structural similarities.
- Enzyme Inhibition Research : In vitro studies indicated that compounds with spirocyclic structures can inhibit key enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication. This suggests that this compound could be further investigated for its potential as an antibacterial agent.
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound, indicating its potential viability as a lead compound in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
